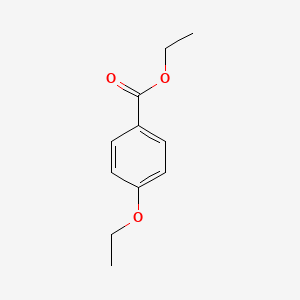
Piperidin-2,6-dicarbonsäure
Übersicht
Beschreibung
Piperidine-2,6-dicarboxylic acid (PDA) is a cyclic amino acid that has been widely studied for its potential therapeutic applications. It is a derivative of glutamate and has been found to play a significant role in modulating the activity of ionotropic glutamate receptors in the central nervous system (CNS).
Wissenschaftliche Forschungsanwendungen
Synthese von Metallkomplexen
Piperidin-2,6-dicarbonsäure wird zur Herstellung von Dipikolinato-ligierten Lanthanid- und Übergangsmetallkomplexen verwendet . Diese Komplexe haben bedeutende Anwendungen in der Katalyse, bei magnetischen Materialien und als lumineszierende Marker in der biologischen Bildgebung.
Pharmazeutische Industrie
Im pharmazeutischen Bereich spielen Piperidinderivate eine entscheidende Rolle. Sie sind in mehr als zwanzig Klassen von Arzneimitteln enthalten, darunter Alkaloide . This compound kann zur Synthese verschiedener Piperidinderivate verwendet werden, die ein pharmakologisches Potenzial aufweisen.
Katalysatordesign
Die Verbindung wurde beim Design neuer Katalysatoren für die Polymerisation von Olefinderivaten eingesetzt . Diese Katalysatoren sind Komplexe vom Typ Chrom(III)-Salz, die sowohl organisches Kation als auch Anion enthalten, die für den Polymerisationsprozess unerlässlich sind.
Neuropharmakologie
Als unspezifischer Antagonist von NMDA-, AMPA- und Kainat-ionotropen Rezeptoren und als partieller Agonist für NMDA-Rezeptoren wird this compound in der neuropharmakologischen Forschung verwendet, um allgemeine exzitatorische synaptische Übertragungen zu blockieren .
Kautschukproduktion
In der Kautschukproduktion werden Piperidinderivate als Beschleuniger verwendet, um den Vulkanisationsprozess zu beschleunigen . This compound kann zur Synthese dieser Kautschukbeschleuniger beitragen.
Wirkmechanismus
Target of Action
Piperidine-2,6-dicarboxylic acid, also known as teneraic acid, is a naturally occurring imino acid . It has been reported to inhibit dihydrodipipecolinate synthase , an enzyme involved in the biosynthesis of lysine and implicated in bacterial cell wall synthesis .
Mode of Action
It is known that it interacts with its target, dihydrodipipecolinate synthase, leading to inhibition of the enzyme’s activity . This interaction likely involves the carboxylic acid groups of the compound, which may form hydrogen bonds with the enzyme, thereby disrupting its function .
Biochemical Pathways
The inhibition of dihydrodipipecolinate synthase by Piperidine-2,6-dicarboxylic acid affects the lysine biosynthesis pathway . This can lead to a decrease in the production of lysine, an essential amino acid, and may also affect the synthesis of the bacterial cell wall .
Pharmacokinetics
Given its polar nature due to the presence of carboxylic acid groups, it is likely to be soluble in water . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .
Result of Action
The primary molecular effect of Piperidine-2,6-dicarboxylic acid is the inhibition of dihydrodipipecolinate synthase, leading to a decrease in lysine biosynthesis . On a cellular level, this could potentially lead to a disruption in protein synthesis and bacterial cell wall formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Piperidine-2,6-dicarboxylic acid. For instance, the pH of the environment could affect the ionization state of the carboxylic acid groups, potentially influencing its interaction with its target . Additionally, the presence of other molecules could impact its absorption and distribution .
Biochemische Analyse
Biochemical Properties
Piperidine-2,6-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of complexes with metal ions. It interacts with enzymes such as dihydrodipipecolinate synthase, which is involved in the biosynthesis of lysine . The compound forms stable complexes with metal ions like iron, which can influence various biochemical pathways . These interactions are primarily due to the chelating properties of the carboxyl groups present in the molecule.
Cellular Effects
Piperidine-2,6-dicarboxylic acid has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with metal ions and enzymes, thereby modulating their activity . The compound also impacts gene expression and cellular metabolism by altering the availability of essential metal ions required for enzymatic reactions . These effects can lead to changes in cellular functions, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Piperidine-2,6-dicarboxylic acid exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes . For example, the inhibition of dihydrodipipecolinate synthase by Piperidine-2,6-dicarboxylic acid affects the lysine biosynthesis pathway . Additionally, the compound can intercalate with DNA, protecting it from heat denaturation and enhancing its stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidine-2,6-dicarboxylic acid can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that Piperidine-2,6-dicarboxylic acid can have sustained effects on cellular functions, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of Piperidine-2,6-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and improve cellular functions . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Piperidine-2,6-dicarboxylic acid is involved in several metabolic pathways, including the lysine biosynthesis pathway . It interacts with enzymes such as dihydrodipipecolinate synthase and can influence metabolic flux by altering the availability of key metabolites . The compound’s role in these pathways underscores its potential as a metabolic regulator.
Transport and Distribution
Within cells and tissues, Piperidine-2,6-dicarboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its function and efficacy in biological systems.
Subcellular Localization
Piperidine-2,6-dicarboxylic acid is localized to specific subcellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of Piperidine-2,6-dicarboxylic acid is essential for its activity and function in cellular processes.
Eigenschaften
IUPAC Name |
piperidine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPBZRXJMNXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902579 | |
| Record name | NoName_3102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499-82-1 | |
| Record name | 2,6-Piperidinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Piperidine-2,6-dicarboxylic acid and where is it found naturally?
A: Piperidine-2,6-dicarboxylic acid (PDC) is a naturally occurring imino acid. It was first discovered in the edible red alga, Porphyra tenera []. This compound, also known as teneraic acid, exists as three stereoisomers due to its two chiral centers.
Q2: Can you describe the structure of Piperidine-2,6-dicarboxylic acid?
A: Piperidine-2,6-dicarboxylic acid has the molecular formula C7H11NO4 []. It consists of a piperidine ring with carboxylic acid groups substituted at the 2 and 6 positions. The presence of the two chiral centers leads to cis and trans isomers.
Q3: How is Piperidine-2,6-dicarboxylic acid synthesized in the laboratory?
A3: Several synthetic approaches exist for PDC:
- Catalytic Reduction: Piperidine-2,6-dicarboxylic acid can be synthesized by the catalytic reduction of pyridine-2,6-dicarboxylic acid [].
- Anodic Oxidation and Carbonylation: A stereoselective synthesis utilizes anodic oxidation of a pipecolic acid derivative followed by cobalt-catalyzed carbonylation to specifically obtain the trans-(2S,6S)-enantiomer [].
- Photocatalytic Cyclization: Another method involves the photocatalytic stereoselective N-cyclization of 2,6-diaminopimelic acid (DAP) using cadmium(II) sulfide (CdS) particles []. This method allows for control over the cis/trans ratio of the product.
Q4: What are the advantages of the photocatalytic synthesis method for Piperidine-2,6-dicarboxylic acid?
A: The photocatalytic synthesis offers several advantages []:
Q5: Have any studies explored the potential applications of Piperidine-2,6-dicarboxylic acid derivatives?
A: Yes, researchers have investigated the synthesis of optically active tricyclic PDC derivatives []. This suggests potential interest in exploring the biological activity and possible applications of these compounds.
Q6: What analytical techniques are typically used to characterize Piperidine-2,6-dicarboxylic acid?
A6: Various spectroscopic and analytical methods have been employed to characterize PDC and its derivatives:
- NMR Spectroscopy: Used to determine the structure and configuration of the compound [, ].
- Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern [].
- IR Spectroscopy: Used to identify functional groups present in the molecule [].
- Optical Rotatory Dispersion (ORD): Helps determine the absolute configuration of chiral centers [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





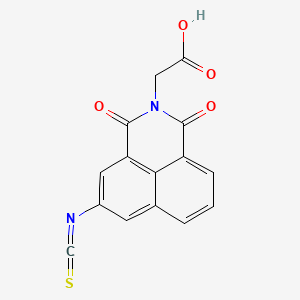
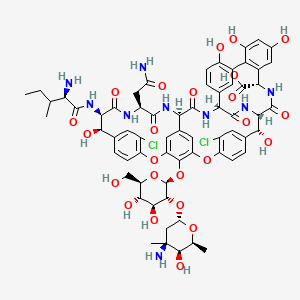
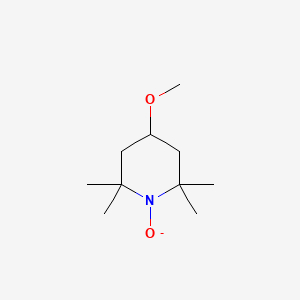
![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1215926.png)
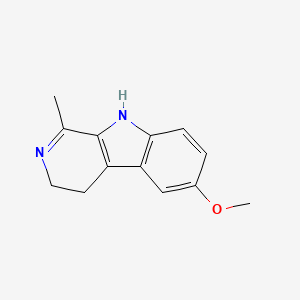
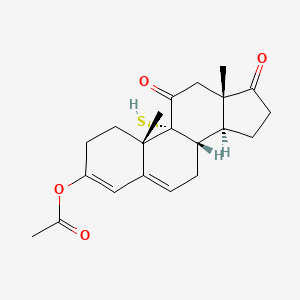
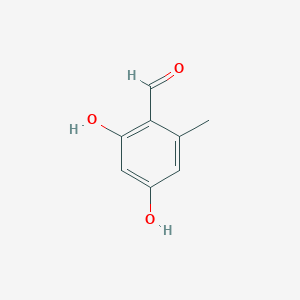


![(6R)-1,6,11-trihydroxy-8-[4-hydroxy-5-[5-hydroxy-4-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1215940.png)

